molecular formula C18H25N3O3 B4699631 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4699631
M. Wt: 331.4 g/mol
InChI Key: LRPNCXKKYFLNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as BDP or BDP9066, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP is a pyrrolidinecarboxamide derivative that has been shown to have potent anti-inflammatory and immunomodulatory properties.

Mechanism of Action

1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide exerts its anti-inflammatory and immunomodulatory effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various pro-inflammatory genes. 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the modulation of immune cell activity.
Biochemical and Physiological Effects
1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide also reduces the production of ROS and NO, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide modulates the activity of immune cells, such as T cells, B cells, and macrophages, which play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. However, there are some limitations to using 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in lab experiments. It has a relatively short half-life, which may limit its therapeutic potential in vivo. Additionally, 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide may have off-target effects on other signaling pathways, which may complicate its use in certain experimental settings.

Future Directions

There are several future directions for the research of 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another direction is to explore its potential use in combination with other anti-inflammatory and immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide and to identify its potential off-target effects.

Scientific Research Applications

1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases. It has been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). 1-butyl-N-{4-[(dimethylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages, which play a crucial role in the pathogenesis of inflammatory and autoimmune diseases.

properties

IUPAC Name

1-butyl-N-[4-(dimethylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-5-10-21-12-14(11-16(21)22)17(23)19-15-8-6-13(7-9-15)18(24)20(2)3/h6-9,14H,4-5,10-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPNCXKKYFLNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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